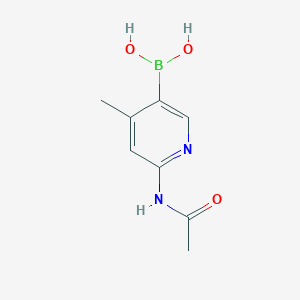

6-acetamido-4-methylpyridine-3-boronic acid

Description

6-Acetamido-4-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an acetamido group (-NHCOCH₃) at position 6, a methyl group (-CH₃) at position 4, and a boronic acid (-B(OH)₂) moiety at position 2. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners.

Properties

IUPAC Name |

(6-acetamido-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4,13-14H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUXQHBKIUCFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701204 | |

| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-72-9 | |

| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Pathway:

- Starting Material: 4-picoline-3-boric acid

- Reagents: Inorganic ammonia compounds (ammoniacal liquor, ammonium salts)

- Catalysts: Metal oxides (copper oxide, zinc oxide, cobalt oxide, etc.)

- Solvents: Water, methyl alcohol, acetonitrile, ethanol

- Conditions: Room temperature, reaction times from 1 to 6 hours

Representative Preparation Methods:

| Method | Reagents | Catalyst | Solvent | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Method A | 4-picoline-3-boric acid + ammoniacal liquor + Cupric oxide | Cupric oxide | Methyl alcohol | 2 hours | 95% | High yield, mild conditions |

| Method B | 4-picoline-3-boric acid + ammonium sulfate + Cupric oxide | Cupric oxide | Water, acetonitrile | 4 hours | 85% | Suitable for large-scale synthesis |

| Method C | 4-picoline-3-boric acid + ammonium chloride + Zinc oxide | Zinc oxide | Ethanol, water | 6 hours | 84% | Cost-effective, environmentally friendly |

- The reaction of 4-picoline-3-boric acid with inorganic ammonia sources under catalysis yields the boronic acid derivative efficiently.

- Catalysts like copper oxide significantly enhance the reaction rate and yield.

- Solvent choice influences solubility and reaction efficiency, with methyl alcohol and water being most effective.

Direct Amide Formation and Functionalization

While less common, some methods involve converting pyridine derivatives into acetamido compounds followed by boronic acid functionalization:

- Step 1: Synthesis of acetamido-pyridine intermediates via acylation of amino-pyridines.

- Step 2: Introduction of boronic acid groups through electrophilic substitution or boronate ester formation.

However, these routes are more complex and less favored due to multiple steps and lower overall yields.

Key Research Findings and Data

Reaction Conditions and Yields

| Preparation Method | Starting Material | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Method A | 4-picoline-3-boric acid | Cupric oxide | Methyl alcohol | 2 hours | 95% | |

| Method B | 4-picoline-3-boric acid | Cupric oxide | Water, acetonitrile | 4 hours | 85% | |

| Method C | 4-picoline-3-boric acid | Zinc oxide | Ethanol, water | 6 hours | 84% |

Data Table: Preparation Parameters

| Parameter | Range | Preferred | Notes |

|---|---|---|---|

| Boronic acid to ammonia molar ratio | 1:2 to 1:8 | 1:5 | Optimizes yield |

| Catalyst amount | 0.05 to 0.2 molar ratio | 0.1 | Enhances efficiency |

| Solvent volume ratio | 1:1.5 to 10 (g/ml) | 1:3 | Balances solubility and concentration |

| Reaction temperature | Room temperature | Yes | Mild conditions |

Advantages of the Reported Methods

- Simplicity: Single-step reactions with straightforward purification.

- High Yield: Typically exceeding 85%, with some protocols reaching 95%.

- Mild Conditions: Reactions occur at room temperature, reducing energy costs.

- Industrial Compatibility: Use of readily available raw materials and catalysts.

Additional Considerations

- The choice of catalyst and solvent significantly impacts the reaction efficiency.

- The molar ratios of boronic acid to ammonia and catalysts are critical for optimizing yield.

- Purification via recrystallization from ethyl acetate ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-acetamido-4-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

Substitution: The Suzuki-Miyaura coupling reaction often employs palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

- Suzuki-Miyaura Coupling : This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It allows for the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

- Substitution Reactions : The boronic acid group can participate in substitution reactions, contributing to the synthesis of biaryl compounds that are valuable intermediates in drug development .

Medicinal Chemistry

Enzyme Inhibition

- 6-Acetamido-4-methylpyridine-3-boronic acid has been explored for its potential as an enzyme inhibitor, which is critical in developing new therapeutic agents. Its ability to bind to enzyme active sites can disrupt biochemical pathways, offering therapeutic benefits for various conditions .

Drug Development

- This compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its unique functional groups enhance selectivity and efficacy, making it a candidate for drugs targeting specific diseases .

Biological Applications

Anticancer Activity

- Boronic acids, including this compound, have shown potential anticancer properties. The modulation of biological activity through the incorporation of boron into bioactive molecules has been documented, highlighting its role in enhancing therapeutic effects .

Antibacterial and Antiviral Properties

- Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The structural modifications provided by compounds like 6-acetamido-4-methylpyridine-3-boronic acid may enhance these properties, making them suitable candidates for further investigation in medicinal applications .

Industrial Applications

Production of Advanced Materials

- In addition to its use in pharmaceuticals, this compound is also employed in producing advanced materials and fine chemicals. Its versatility as a building block in organic synthesis contributes to the development of new materials with desirable properties .

Data Table: Summary of Applications

| Application Area | Description | Key Mechanism/Process |

|---|---|---|

| Chemical Synthesis | Used as a reagent in Suzuki-Miyaura coupling and substitution reactions | Carbon-carbon bond formation |

| Medicinal Chemistry | Explored for enzyme inhibition and drug development | Active site binding |

| Biological Applications | Potential anticancer, antibacterial, and antiviral activities | Modulation of biological activity |

| Industrial Applications | Utilized in the production of advanced materials and fine chemicals | Organic synthesis building blocks |

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that derivatives of 6-acetamido-4-methylpyridine-3-boronic acid effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression. This highlights the compound's potential as a lead structure for drug development targeting cancer .

- Antiviral Activity Research : Research has shown that boronic acids can disrupt viral replication processes. The incorporation of 6-acetamido-4-methylpyridine-3-boronic acid into antiviral drug candidates could enhance efficacy against certain viral infections .

- Synthetic Methodology Review : A comprehensive review on boronic acids outlined various synthetic routes for producing compounds like 6-acetamido-4-methylpyridine-3-boronic acid, emphasizing their importance in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-acetamido-4-methylpyridin-3-ylboronic acid involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Effects on Reactivity and Stability

The substituents on the pyridine ring significantly impact the electronic and steric profiles of boronic acids. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects: The acetamido group in the target compound is electron-withdrawing, similar to bromine in (6-Bromopyridin-3-yl)boronic acid. This could reduce the nucleophilicity of the boronic acid compared to amino-substituted analogs.

- Steric Hindrance : The methyl group at position 4 may hinder catalytic access to the boronic acid moiety, contrasting with 2-Fluoro-3-Methylpyridine-5-Boronic Acid, where the methyl group at position 3 creates a different steric profile.

- Stability: Halogenated analogs (e.g., bromo, chloro) exhibit enhanced stability under coupling conditions, while amino-substituted boronic acids are more reactive but prone to oxidation.

Spectroscopic and Computational Studies

Spectroscopic data from related compounds provides a framework for understanding the target compound:

Table 2: Spectroscopic and Computational Insights

| Compound Name | Techniques Used | Key Findings | Reference |

|---|---|---|---|

| 6-Bromo-3-Pyridinyl Boronic Acid | NMR, FT-IR, Raman, DFT | Boronic acid O-H stretching at ~3400 cm⁻¹; DFT confirms charge delocalization on pyridine ring. | |

| 2-Fluoro-3-Methylpyridine-5-Boronic Acid | XRD, Raman, DFT | Non-planar pyridine ring due to steric clash between methyl and fluorine; B-O bond length ~1.36 Å. |

For 6-acetamido-4-methylpyridine-3-boronic acid, similar techniques would likely reveal:

- NMR : Distinct shifts for the acetamido proton (~2.0 ppm for CH₃, ~8.5 ppm for NH).

- FT-IR : Peaks for amide C=O (~1650 cm⁻¹) and B-OH (~3200–3400 cm⁻¹).

- DFT Predictions : Reduced electron density at the boronic acid site due to acetamido withdrawal.

Biological Activity

Overview

6-Acetamido-4-methylpyridine-3-boronic acid (CAS No. 1111637-72-9) is a boronic acid derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor. This compound's unique structural features enable it to interact with various biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for 6-acetamido-4-methylpyridine-3-boronic acid involves its ability to bind to the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound is particularly noted for its ability to inhibit hydrolytic enzymes, which play critical roles in metabolic processes .

Biological Activities

Research indicates that boronic acids, including 6-acetamido-4-methylpyridine-3-boronic acid, exhibit a range of biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-acetamido-4-methylpyridine-3-boronic acid:

- Inhibition of Mandelate Racemase : A study demonstrated that this compound effectively inhibits mandelate racemase, showcasing its potential for therapeutic applications in metabolic disorders. The research measured the recovery of enzyme activity post-dialysis and found significant inhibition at varying concentrations .

- Combination Therapies : Research into combination therapies involving boronic acids has indicated enhanced efficacy against certain cancers when used alongside established treatments like bortezomib. This suggests that 6-acetamido-4-methylpyridine-3-boronic acid could be beneficial in overcoming drug resistance in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications to the pyridine ring significantly affect biological activity. The presence of the acetamido group enhances enzyme inhibition compared to other derivatives lacking this functional group .

Comparative Analysis

To better understand the uniqueness of 6-acetamido-4-methylpyridine-3-boronic acid, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyridin-3-ylboronic acid | Lacks acetamido group | Weaker enzyme inhibition compared to 6-acetamido |

| 6-Amino-4-methylpyridin-3-ylboronic acid | Contains amino group | Altered reactivity; different inhibition profile |

| 6-Acetyl-4-methylpyridin-3-ylboronic acid | Acetyl group instead | Different biological properties; less potent as inhibitor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.